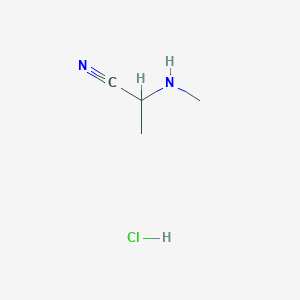

2-(Methylamino)propanenitrile hydrochloride

Description

Properties

IUPAC Name |

2-(methylamino)propanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2.ClH/c1-4(3-5)6-2;/h4,6H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCUMYBDRVKCDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672581 | |

| Record name | 2-(Methylamino)propanenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856812-41-4 | |

| Record name | 2-(Methylamino)propanenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylamino)propanenitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 2-(Methylamino)propanenitrile Hydrochloride: A Technical Guide

Executive Summary

2-(Methylamino)propanenitrile hydrochloride (CAS: 856812-41-4) is a highly versatile

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and downstream applications. Furthermore, it outlines self-validating experimental protocols designed to ensure high-fidelity analytical characterization and safe handling in a laboratory setting.

Structural Identity and Physicochemical Data

To effectively utilize 2-(methylamino)propanenitrile hydrochloride, researchers must understand the thermodynamic differences between the free base and its protonated form. The hydrochloride salt is deliberately chosen for commercial distribution and storage because it prevents the spontaneous retro-Strecker decomposition that plagues free

Table 1: Core Physicochemical Properties

| Property | Value / Description | Causality / Significance |

| Chemical Name | 2-(Methylamino)propanenitrile hydrochloride | Standard IUPAC nomenclature. |

| CAS Registry Number | 856812-41-4 | Unique identifier for the HCl salt . |

| Molecular Formula | C₄H₉ClN₂ (Free base: C₄H₈N₂) | Represents the 1:1 stoichiometry of base to HCl. |

| Molecular Weight | 120.58 g/mol | Essential for precise molarity calculations. |

| Physical State | White to off-white crystalline powder | Indicates high purity; discoloration implies degradation. |

| Solubility Profile | Soluble in H₂O, MeOH; Insoluble in Et₂O | Enables orthogonal purification via solvent antisolvent precipitation. |

| Stability | Hygroscopic; stable under inert atmosphere | Moisture ingress can trigger localized hydrolysis of the nitrile group. |

Data supported by authoritative chemical databases for C₄H₉ClN₂.

Mechanistic Synthesis: The Strecker Pathway

The synthesis of 2-(methylamino)propanenitrile relies on a classic multi-component Strecker reaction involving acetaldehyde, methylamine, and a cyanide source.

Mechanistic Causality:

The reaction proceeds via the condensation of acetaldehyde and methylamine to form a Schiff base (imine) intermediate. Subsequent nucleophilic attack by the cyanide ion yields the free

Figure 1: Mechanistic workflow of the Strecker synthesis and subsequent salification.

Downstream Applications in Drug Development

In pharmaceutical chemistry, the nitrile group of 2-(methylamino)propanenitrile hydrochloride acts as a versatile synthetic handle.

-

Hydrolysis to N-Methylalanine: Acidic hydrolysis of the nitrile yields N-methylalanine. N-methylation of amino acids is a proven strategy in peptide drug development to enhance proteolytic stability and membrane permeability.

-

Reduction to Diamines: Reduction of the nitrile using Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation yields N²-methylpropane-1,2-diamine, a privileged bidentate ligand scaffold used in metallo-pharmaceuticals and kinase inhibitors.

Figure 2: Synthetic divergence of 2-(Methylamino)propanenitrile into key pharmaceutical building blocks.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, protocols must be self-validating. The following methodologies include built-in system suitability criteria to prevent downstream failures.

Protocol A: Anhydrous Salification of the Free Base

Objective: Convert the unstable free base into the handleable hydrochloride salt without inducing hydrolysis.

-

Preparation: Dissolve 1.0 eq of freshly synthesized 2-(methylamino)propanenitrile (free base) in 10 volumes of anhydrous diethyl ether under a nitrogen atmosphere at 0 °C.

-

Reagent Addition: Slowly bubble anhydrous HCl gas (or add a stoichiometric equivalent of 4M HCl in dioxane) into the vigorously stirring solution.

-

Internal Validation Check 1 (Visual): Immediate formation of a white precipitate indicates successful protonation. If the solution turns yellow/brown, retro-Strecker degradation has occurred due to moisture; discard the batch.

-

Internal Validation Check 2 (pH): Spot the supernatant on moistened pH paper. A pH < 2 confirms complete consumption of the free amine.

-

Isolation: Filter the solid rapidly under a nitrogen blanket, wash with cold anhydrous ether, and dry in vacuo to yield the pure hydrochloride salt.

Protocol B: HPLC-UV Purity Determination

Objective: Quantify the purity of the synthesized salt while suppressing peak tailing.

-

Mobile Phase Setup: Prepare an isocratic mixture of 90% Buffer (10 mM KH₂PO₄, adjusted to pH 3.0 with H₃PO₄) and 10% Acetonitrile.

-

Causality: A pH of 3.0 ensures the secondary amine remains fully protonated, preventing secondary interactions with residual silanols on the C18 stationary phase.

-

-

System Suitability Test (SST): Inject a reference standard.

-

Validation Criteria: Proceed to sample analysis only if the Tailing Factor (

) is

-

-

Sample Analysis: Inject the sample at 1.0 mg/mL. Monitor at 210 nm (due to the lack of strong chromophores, low-wavelength UV is required).

Handling, Safety, and Thermodynamic Stability

As an

-

Hygroscopicity: The salt is highly hygroscopic. Exposure to ambient humidity will result in deliquescence and subsequent hydrolysis of the nitrile to an amide. Store in a desiccator under argon or nitrogen.

-

Cyanide Release Risk: Never expose this compound to strong aqueous bases (e.g., NaOH, KOH) without proper ventilation. Deprotonation of the amine restores the lone pair, triggering a retro-Strecker reaction that releases highly toxic Hydrogen Cyanide (HCN) gas. All basic workups must be conducted in a certified chemical fume hood equipped with a cyanide-specific gas monitor.

References

-

National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 93083, 2-(Methylamino)propanenitrile. Retrieved from[Link]

2-(Methylamino)propanenitrile hydrochloride CAS number and synonyms

An In-depth Technical Guide to 2-(Methylamino)propanenitrile Hydrochloride[1]

CAS Number: 856812-41-4 Synonyms: N-Methylalanine nitrile hydrochloride; 2-(Methylamino)propionitrile hydrochloride; alpha-(Methylamino)propionitrile HCl.

Part 1: Executive Technical Summary

2-(Methylamino)propanenitrile hydrochloride is a critical aliphatic aminonitrile intermediate used primarily in the synthesis of N-methylated amino acids and heterocyclic pharmaceutical scaffolds . As the nitrile precursor to N-methylalanine, it serves as a vital building block for peptide therapeutics where N-methylation is employed to enhance metabolic stability and membrane permeability.

Critical Distinction: Researchers must distinguish this compound (CAS 856812-41-4) from its structural analog, 2-amino-2-methylpropanenitrile (CAS 50846-36-1), which is the precursor to AIBN. The target compound described here is a secondary amine derived from acetaldehyde, not acetone.

Part 2: Chemical Identity & Physicochemical Properties

The hydrochloride salt form is preferred for storage and handling due to the inherent instability of free aminonitriles, which can undergo retro-Strecker reactions or polymerization.

| Property | Data |

| CAS Number (HCl Salt) | 856812-41-4 |

| CAS Number (Free Base) | 2273-39-4 |

| IUPAC Name | 2-(methylamino)propanenitrile hydrochloride |

| Molecular Formula | C₄H₈N₂[1] · HCl (C₄H₉ClN₂) |

| Molecular Weight | 120.58 g/mol |

| Structure | CH₃-CH(NHCH₃)-CN · HCl |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, ethanol; Insoluble in non-polar solvents (hexane, ether) |

| Stability | Hygroscopic.[2] Stable under acidic conditions; unstable in basic aqueous media (hydrolysis/retro-Strecker). |

Part 3: Synthesis & Production Protocols

The industrial and laboratory standard for production is the Strecker Synthesis . This involves the nucleophilic addition of cyanide to the imine formed between acetaldehyde and methylamine.

Mechanism of Action

-

Imine Formation: Methylamine condenses with acetaldehyde to form N-ethylidenemethylamine.

-

Nucleophilic Attack: Cyanide ion attacks the imine carbon.

-

Salt Formation: Acidification with HCl precipitates the stable hydrochloride salt.[3]

DOT Diagram: Synthesis Pathway

Caption: Step-wise Strecker synthesis pathway from aldehyde precursors to the stable hydrochloride salt.

Experimental Protocol (Self-Validating)

Safety Warning: This protocol involves Sodium Cyanide (NaCN).[4] All operations must be performed in a functioning fume hood with a cyanide antidote kit available.

Reagents:

-

Acetaldehyde (freshly distilled) or Paraldehyde

-

Methylamine hydrochloride[5]

-

Sodium Cyanide (NaCN)[5]

-

Water/Methanol solvent system

Step-by-Step Methodology:

-

Preparation of Cyanide/Amine Solution: In a round-bottom flask, dissolve Methylamine HCl (1.1 eq) and NaCN (1.0 eq) in a minimum volume of water. Cool the solution to 0°C using an ice-salt bath.

-

Controlled Addition: Add Acetaldehyde (1.0 eq) dropwise over 30 minutes. Causality: Slow addition prevents the evaporation of volatile acetaldehyde (bp 20°C) and controls the exothermic nature of imine formation.

-

Reaction Phase: Allow the mixture to warm to room temperature and stir for 4-6 hours. The solution will turn from clear to slightly yellow.

-

Extraction: Extract the reaction mixture with diethyl ether or dichloromethane (3x). Note: The free aminonitrile is in the organic phase.

-

Salt Precipitation: Dry the organic phase over MgSO₄. Filter. Bubble anhydrous HCl gas through the solution, or add a solution of HCl in dioxane/ether dropwise.

-

Isolation: The white precipitate (2-(Methylamino)propanenitrile HCl) is collected via vacuum filtration, washed with cold ether, and dried under vacuum.

Part 4: Applications in Drug Discovery

This compound is a versatile "chiral pool" mimic (though usually racemic unless resolved) used to introduce N-methyl groups, which are pivotal in modern peptidomimetics.

Synthesis of N-Methyl-L-Alanine

Hydrolysis of the nitrile group yields N-methylalanine. N-methylated amino acids are crucial for:

-

Proteolytic Resistance: Methylation of the amide nitrogen prevents enzymatic cleavage by proteases.

-

Conformational Rigidity: Restricts the rotation of the peptide backbone, locking active conformations.

Heterocycle Construction

The aminonitrile motif is a precursor to 1,2-diamines (via reduction) which condense with carbonyls to form imidazoles and pyrazines, common pharmacophores in kinase inhibitors.

DOT Diagram: Divergent Applications

Caption: Divergent synthetic utility of the aminonitrile core in pharmaceutical chemistry.

Part 5: Analytical Characterization

To validate the synthesis, the following spectral data should be observed:

-

IR Spectrum:

-

Weak C≡N stretch at ~2230 cm⁻¹ (characteristic of alpha-aminonitriles, often weaker than standard nitriles).

-

Broad N-H stretch (ammonium salt) at 2800–3200 cm⁻¹.

-

-

¹H NMR (D₂O):

-

Doublet at ~1.5 ppm (CH₃ group).

-

Singlet at ~2.7 ppm (N-CH₃ group).

-

Quartet at ~4.2 ppm (Alpha-proton).

-

Part 6: Safety & Handling Protocols

-

Cyanide Management: Even though the final product is a hydrochloride salt, the synthesis involves NaCN. Waste streams must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize residual cyanide to cyanate before disposal.

-

Stability: Aminonitriles are stable in acid but unstable in base. Do not store the free base; always convert to HCl salt immediately.

-

Toxicity: Treat the compound as toxic if swallowed or inhaled. It is a structural analog of neuroactive agents.

References

-

PubChem. (n.d.). 2-(Methylamino)propanenitrile hydrochloride.[1] National Library of Medicine. Retrieved March 4, 2026, from [Link]

-

Organic Syntheses. (1947). General Strecker Synthesis Protocols (Analogous). Coll. Vol. 3, p. 84. Retrieved March 4, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN101402588A - Method for preparing methylamino-acetonitrilehydrochlorate - Google Patents [patents.google.com]

molecular structure and weight of 2-(Methylamino)propanenitrile HCl

[1]

Primary CAS: 856812-41-4 (HCl Salt) | Free Base CAS: 16752-54-8

Molecular Formula:

Executive Summary & Structural Identity[1]

2-(Methylamino)propanenitrile hydrochloride is a critical

Structural Analysis & Isomer Warning

CRITICAL QUALITY CONTROL POINT: Researchers frequently confuse this compound with its structural isomer, 2-amino-2-methylpropanenitrile (also known as

-

Target Compound (2-(Methylamino)propanenitrile): Derived from acetaldehyde .[1] Contains a chiral center at the C2 position.[1]

-

Common Isomer (2-Amino-2-methylpropanenitrile): Derived from acetone .[1] Achiral (gem-dimethyl structure).[1]

| Feature | 2-(Methylamino)propanenitrile HCl | 2-Amino-2-methylpropanenitrile HCl |

| Structure | ||

| Precursor | Acetaldehyde + Methylamine | Acetone + Ammonia |

| Chirality | Chiral (Racemic or Enantiopure) | Achiral |

| CAS (Salt) | 856812-41-4 | 50846-36-1 |

Physicochemical Properties[1]

| Property | Value | Notes |

| Molecular Weight (Base) | 84.12 g/mol | |

| Molecular Weight (Salt) | 120.58 g/mol | |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccant.[1] |

| Solubility | High in | Poor solubility in non-polar solvents (Hexane, |

| Stability | Stable as HCl salt | Free base is prone to polymerization and hydrolysis.[1] |

Synthetic Pathway: The Strecker Reaction[2]

The industrial and laboratory standard for synthesizing 2-(Methylamino)propanenitrile is the Strecker Synthesis .[1] This three-component condensation involves acetaldehyde, methylamine, and a cyanide source.[1][2]

Reaction Mechanism

The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently attacked by the cyanide nucleophile.

Figure 1: Mechanistic pathway for the Strecker synthesis of the target aminonitrile.[1]

Experimental Protocol (Laboratory Scale)

Safety Warning: This protocol involves cyanide salts. All operations must be performed in a functioning fume hood with a cyanide antidote kit available.[1]

Reagents:

-

Acetaldehyde (1.0 eq)

-

Methylamine hydrochloride (1.1 eq)

-

Sodium Cyanide (NaCN) (1.1 eq)[2]

Step-by-Step Methodology:

-

Imine Formation: Dissolve methylamine hydrochloride in water/methanol (1:1).[1] Cool to 0°C. Slowly add acetaldehyde dropwise to prevent volatilization (bp ~20°C). Stir for 30 minutes to form the imine in situ.

-

Cyanide Addition: Prepare a saturated solution of NaCN in water.[1] Add this solution dropwise to the reaction mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours.

-

Extraction: Extract the free base aminonitrile with dichloromethane (DCM). Note: The HCl salt is water-soluble; extraction isolates the free base.[1]

-

Salt Formation: Dry the DCM layer over

. Filter. Bubble dry HCl gas through the solution or add 4M HCl in dioxane dropwise at 0°C. The hydrochloride salt will precipitate. -

Purification: Recrystallize from Ethanol/Ether to obtain pure 2-(Methylamino)propanenitrile HCl.

Structural Characterization

Validating the structure requires distinguishing it from the gem-dimethyl isomer.[1] NMR spectroscopy is the definitive tool.[1]

Predicted H NMR Profile (in )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 1.55 ppm | Doublet ( | 3H | Methyl group coupled to the chiral methine proton.[1] | |

| 2.75 ppm | Singlet | 3H | N-Methyl group (no adjacent protons for splitting).[1] | |

| 4.20 ppm | Quartet ( | 1H | Methine proton at the chiral center (deshielded by nitrile and amine).[1] |

Differentiation: The isomer (2-amino-2-methylpropanenitrile) will show two singlets (one for the gem-dimethyls, one for the amine protons if visible) and no quartet .[1] The presence of the quartet at ~4.2 ppm is diagnostic for the target compound.

Applications in Drug Development[1]

Synthesis of -Methylated Amino Acids

The primary utility of this compound is as a precursor to

Workflow:

-

Hydrolysis: 2-(Methylamino)propanenitrile HCl is refluxed in concentrated HCl (6M).[1]

-

Conversion: The nitrile group (-CN) hydrolyzes first to the amide, then to the carboxylic acid (-COOH).[1]

-

Product:

-methylalanine hydrochloride.[1]

Heterocycle Construction

The bifunctional nature (nucleophilic amine + electrophilic nitrile) makes it a "chiral pool" building block for:

References

-

PubChem. "2-(Methylamino)propanenitrile Hydrochloride Compound Summary."[1] National Center for Biotechnology Information.[1] Accessed March 2026.[1] [Link]

-

Strecker, A. "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper."[1] Annalen der Chemie und Pharmacie, 75(1), 27-45.[1] (Foundational Chemistry).[1]

-

Dyker, G. "Amino Acid Synthesis by Strecker Reaction."[1] Organic Synthesis Highlights. (General Protocol Reference).

Sources

- 1. 2-Amino-2-methylpropionitrile | C4H8N2 | CID 88022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101402588A - Method for preparing methylamino-acetonitrilehydrochlorate - Google Patents [patents.google.com]

- 3. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Solubility Profile and Crystallization Dynamics of 2-(Methylamino)propanenitrile Hydrochloride

Executive Summary

2-(Methylamino)propanenitrile hydrochloride (CAS: 856812-41-4) is a critical

This whitepaper provides an in-depth analysis of the solubility profile of 2-(methylamino)propanenitrile hydrochloride in organic solvents. By understanding the thermodynamic and kinetic factors governing its solvation, researchers can rationally design extraction, anti-solvent crystallization, and purification workflows.

Physicochemical Profiling & Structural Causality

The solubility behavior of 2-(methylamino)propanenitrile hydrochloride is governed by the stark contrast between its covalent organic framework and its ionic nature.

The Role of the Ionic Lattice

In its free base form, 2-(methylamino)propanenitrile is highly soluble in moderately polar and non-polar organic solvents (e.g., dichloromethane, ethyl acetate, diethyl ether) due to its low molecular weight and organic functional groups. However, upon treatment with anhydrous hydrochloric acid, the secondary amine is protonated to form an ammonium cation (

This ionic pairing generates a robust crystalline lattice with high lattice energy. To dissolve this salt, a solvent must possess a sufficiently high dielectric constant (

Solvation Mechanics by Solvent Class

-

Polar Protic Solvents (Methanol, Ethanol, Isopropanol): These solvents are highly effective at dissolving the hydrochloride salt. The hydroxyl (-OH) groups act as hydrogen bond donors to solvate the chloride anion, while simultaneously acting as hydrogen bond acceptors to stabilize the protonated secondary amine[3].

-

Polar Aprotic Solvents (DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) possess high dielectric constants that easily overcome the lattice energy of the salt. While they efficiently solvate the

cation via their strongly electronegative oxygen atoms, their lack of hydrogen bond donors makes anion ( -

Weakly Polar / Aprotic Solvents (Ethyl Acetate, Dichloromethane): These solvents lack the dielectric constant required to separate the ion pair and cannot form stabilizing hydrogen bonds with the chloride ion. Consequently, the salt is practically insoluble in these media, making them ideal candidates for anti-solvent crystallization[4][5].

Solubility Matrix in Organic Solvents

To facilitate rational solvent selection for synthetic workflows, the quantitative and qualitative solubility data for 2-(methylamino)propanenitrile hydrochloride is summarized below.

Table 1: Solubility Profile of 2-(Methylamino)propanenitrile HCl at 25°C

| Solvent Class | Specific Solvent | Dielectric Constant ( | Estimated Solubility | Mechanistic Rationale |

| Polar Protic | Methanol (MeOH) | 32.7 | High (>100 mg/mL) | Optimal dual H-bond donor/acceptor capacity; efficiently solvates both |

| Polar Protic | Ethanol (EtOH) | 24.5 | Moderate-High (50-100 mg/mL) | Strong solvation, though slightly lower than MeOH due to increased aliphatic bulk. |

| Polar Protic | Isopropanol (IPA) | 18.3 | Moderate (10-50 mg/mL) | Lower dielectric constant; requires heating to achieve high solubility. Excellent for cooling crystallization. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | High (>100 mg/mL) | High |

| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | Low-Moderate (1-10 mg/mL) | Poor anion solvation leads to limited solubility despite a relatively high dielectric constant. |

| Weakly Polar | Ethyl Acetate (EtOAc) | 6.0 | Very Low (<1 mg/mL) | Insufficient polarity to disrupt the ionic lattice. Acts as a premier anti-solvent. |

| Weakly Polar | Dichloromethane (DCM) | 8.9 | Very Low (<1 mg/mL) | Used to extract the free base prior to HCl gas saturation; salt precipitates immediately upon formation. |

| Non-Polar | Hexane / Toluene | < 2.5 | Insoluble | Complete inability to stabilize ionic charges. |

Experimental Protocols: Synthesis and Crystallization

The following self-validating protocols leverage the solubility differentials outlined above to isolate high-purity 2-(methylamino)propanenitrile hydrochloride.

Protocol 1: Extraction of the Free Base

Causality: The Strecker condensation occurs in an aqueous or biphasic medium[1][2]. The free base must be extracted into an organic phase where it is highly soluble, leaving inorganic byproducts (e.g., unreacted cyanide salts) in the aqueous layer.

-

Reaction Quench: Upon completion of the Strecker reaction between acetaldehyde, methylamine, and sodium cyanide, cool the aqueous reaction mixture to 0–5°C to minimize degradation.

-

Organic Extraction: Add 3 volumes of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to the aqueous mixture.

-

Phase Separation: Agitate vigorously and allow the phases to separate. The low-polarity free base partitions into the organic layer.

-

Washing & Drying: Wash the organic layer with chilled brine to remove residual water and dry over anhydrous sodium sulfate (

). Filter the drying agent.

Protocol 2: Anti-Solvent Crystallization of the Hydrochloride Salt

Causality: Introducing anhydrous HCl to the organic solution protonates the amine. Because the resulting salt is insoluble in DCM/EtOAc, it rapidly supersaturates and precipitates, driving the equilibrium forward and yielding a highly pure crystalline solid[4][5].

-

Preparation: Transfer the dried organic solution containing the free base into a multi-neck round-bottom flask equipped with a mechanical stirrer and a gas dispersion tube. Maintain the temperature at 0–10°C using an ice bath, as the salt formation is highly exothermic.

-

HCl Saturation: Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution. Alternatively, add a stoichiometric amount of a pre-titrated solution of HCl in isopropanol or dioxane.

-

Observation of Precipitation: As the pH drops below 4 (monitor via aliquots on wet pH paper), a dense white precipitate of 2-(methylamino)propanenitrile hydrochloride will form.

-

Anti-Solvent Addition (Optional): To maximize yield, add 1 volume of a non-polar anti-solvent (e.g., diethyl ether or hexane) dropwise to the suspension to force any remaining dissolved salt out of solution.

-

Isolation: Filter the crystalline suspension under vacuum. Wash the filter cake with cold diethyl ether to remove any unreacted organic impurities.

-

Drying: Dry the product in a vacuum desiccator at 40°C until a constant weight is achieved.

Mechanistic Visualization

The following diagram illustrates the phase-transfer and solubility-driven workflow for isolating the target compound.

Workflow: Solubility-driven crystallization of 2-(methylamino)propanenitrile HCl.

References

1.[3] Smolecule. "Buy (2R)-2-aminobutanenitrile hydrochloride | 151528-47-1". Smolecule. Available at: 2.[4] Benchchem. "2-Aminobutanamide Hydrochloride". Benchchem. Available at: 3.[5] Google Patents. "Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor". Google Patents. Available at: 4.[1] ACS Earth and Space Chemistry. "Synthesis of Amino Acids from Aldehydes and Ammonia: Implications for Organic Reactions in Carbonaceous Chondrite Parent Bodies". ACS Publications. Available at: 5.[2] Benchchem. "The Crucial Role of 1-Aminoethanol in the Strecker Synthesis of Alanine: A Technical Guide". Benchchem. Available at:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy (2R)-2-aminobutanenitrile hydrochloride | 151528-47-1 [smolecule.com]

- 4. 2-Aminobutanamide Hydrochloride [benchchem.com]

- 5. NZ229910A - Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor - Google Patents [patents.google.com]

Thermodynamic Stability of 2-(Methylamino)propanenitrile Hydrochloride: A Technical Assessment

The following technical guide details the thermodynamic stability profile, degradation mechanisms, and characterization protocols for 2-(Methylamino)propanenitrile hydrochloride . This document is structured for researchers and process chemists optimizing the synthesis of N-methylated amino acids (specifically N-methylalanine) or managing the safety of Strecker reaction intermediates.

Executive Summary & Compound Architecture

2-(Methylamino)propanenitrile hydrochloride is the protonated

-

The Retro-Strecker Reaction: A reversible dissociation into acetaldehyde, methylamine, and hydrogen cyanide.

-

Irreversible Hydrolysis: The conversion of the nitrile moiety to an amide and subsequently to a carboxylic acid.

This guide provides the framework for quantifying these risks and establishing a control strategy.

| Property | Detail |

| IUPAC Name | 2-(Methylamino)propanenitrile hydrochloride |

| Structure | |

| Role | Strecker Intermediate (Precursor to N-Methylalanine) |

| Critical Hazard | Evolution of HCN upon neutralization or thermal stress |

| Storage Class | Hygroscopic Solid; Store < -20°C under Argon |

Thermodynamic Stability Profile

Solid-State Thermodynamics

In its crystalline hydrochloride form, the compound exhibits enhanced stability compared to its free base oil. The protonation of the secondary amine (

-

Lattice Energy: The ionic lattice provides a significant enthalpic barrier to decomposition. However, the salt is prone to hygroscopicity . Moisture absorption lowers the glass transition temperature (

) and creates localized "solution-like" domains where degradation kinetics accelerate. -

Thermal Events: Differential Scanning Calorimetry (DSC) typically reveals a sharp endotherm (melting) followed immediately by an exotherm (decomposition/polymerization).

Solution-State Equilibrium (The Retro-Strecker Threat)

In solution, the stability is strictly pH-dependent. The thermodynamic equilibrium constant (

-

Low pH (< 4.0): The equilibrium shifts right (towards the aminonitrile) because the free amine concentration is negligible. The hydrochloride salt is kinetically stable against retro-Strecker but slowly susceptible to acid-catalyzed hydrolysis.

-

Neutral/High pH (> 7.0): Deprotonation exposes the amine lone pair. The entropic drive favors dissociation (1 molecule

2-3 molecules), leading to the release of toxic HCN gas.

Degradation Mechanisms & Pathways[1][2][3]

The degradation of 2-(Methylamino)propanenitrile is bifurcated. Understanding which pathway dominates under specific conditions is crucial for process safety.

Pathway A: Retro-Strecker Dissociation (Thermodynamic Control)

This is the dominant pathway in non-aqueous solvents or at elevated pH. It is reversible but dangerous due to cyanide evolution.

-

Mechanism: Deprotonation of the ammonium nitrogen

Formation of iminium ion intermediate

Pathway B: Nitrile Hydrolysis (Kinetic Control)

This pathway dominates in aqueous acidic media. It is irreversible.

-

Mechanism: Protonation of the nitrile nitrogen

Nucleophilic attack by water

Visualization of Degradation Pathways

The following diagram illustrates the competing pathways and the critical role of pH (Protonation state).

Figure 1: Bifurcated degradation pathways.[1] The red path indicates thermodynamic instability (Retro-Strecker), while the green path represents irreversible hydrolysis.

Experimental Protocols for Stability Assessment

Do not rely on generic literature values. The stability of this salt is highly dependent on trace moisture and impurities (e.g., residual cyanide). Use these self-validating protocols.

Protocol 1: Determination of Retro-Strecker Equilibrium ( )

Objective: Quantify the thermodynamic tendency to release HCN in solution. Method: Quantitative NMR (qNMR).

-

Preparation: Dissolve 20 mg of the HCl salt in 0.6 mL of buffered

(Phosphate buffer, pH 7.4). Add an internal standard (e.g., Maleic Acid). -

Acquisition: Immediately acquire a

NMR spectrum (t=0). -

Kinetics: Acquire spectra every 15 minutes for 4 hours at 25°C.

-

Analysis: Monitor the decay of the methine quartet (

ppm) and the appearance of the acetaldehyde doublet ( -

Calculation: Plot

vs. time. If the plot deviates from linearity, equilibrium is reached. Calculate

Protocol 2: Forced Degradation (Stress Testing)

Objective: Establish stability limits for storage and handling.

| Stress Condition | Procedure | Target Endpoint |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Formation of N-methylalanine (Monitor by HPLC). |

| Base Degradation | 0.1 N NaOH, 25°C, 4h | Rapid disappearance of nitrile; HCN evolution check required. |

| Oxidation | 3% | N-oxide formation (Check LC-MS for M+16 peak). |

| Thermal (Solid) | 80°C dry heat, 7 days | Change in appearance (yellowing/tarring), assay loss. |

Protocol 3: Thermal Analysis (DSC/TGA) Workflow

Objective: Determine the safe operating window for drying and processing.

-

TGA (Thermogravimetric Analysis): Ramp 10°C/min from 25°C to 300°C under

.-

Pass Criteria: < 1% weight loss below 100°C (confirms dryness). Significant weight loss onset > 150°C.

-

-

DSC (Differential Scanning Calorimetry): Sealed aluminum pan (pinhole lid to prevent pressure buildup from HCN). Ramp 5°C/min.

-

Critical Observation: Look for the "melting with decomposition" endotherm. Do not process within 20°C of this onset.

-

Stability Assessment Logic

Use the following decision tree to categorize the risk of a specific batch of 2-(Methylamino)propanenitrile HCl.

Figure 2: Quality control decision tree for stability assessment.

References

-

PubChem. 2-(Methylamino)propanenitrile Compound Summary. National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal.Strecker Synthesis of

-Aminonitriles. (General mechanism and stability principles). Available at: [Link] -

Macedonian Pharmaceutical Bulletin. Understanding and evaluation of different degradation pathways... (Case study on aminonitrile degradation kinetics). Available at: [Link]

Sources

safety data sheet (SDS) for 2-(Methylamino)propanenitrile hydrochloride

CAS Number: 856812-41-4 Formula: C₄H₈N₂[1][2] · HCl Synonyms: N-Methyl-DL-alaninenitrile hydrochloride; 2-(Methylamino)propionitrile HCl

Executive Summary

This technical guide provides a rigorous safety and handling framework for 2-(Methylamino)propanenitrile hydrochloride , a critical intermediate in the Strecker synthesis of N-methylated amino acids. Unlike generic Safety Data Sheets (SDS), this document integrates toxicological mechanisms with field-proven engineering controls.

Critical Hazard Alert: As an

Part 1: Chemical Identity & Molecular Architecture

Structural Specification

The compound consists of a propionitrile backbone substituted at the

| Property | Specification |

| CAS Number | 856812-41-4 |

| Molecular Weight | 120.58 g/mol |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Soluble in water, methanol; sparingly soluble in non-polar solvents |

| Purity Standard | Typically ≥95% for synthetic applications |

The Isomer Distinction (Crucial Check)

Researchers often confuse this compound with its structural isomer, 2-amino-2-methylpropanenitrile (

-

Target Compound (N-Methyl): Secondary amine, chiral center at C2. Used for N-methyl-alanine analogs.

-

Isomer (C-Methyl): Primary amine, achiral quaternary carbon.

-

Safety Implication: The metabolic degradation pathways differ; however, both must be managed as cyanide-releasing agents.

Part 2: Hazard Identification & Toxicology Profile[4][5][6]

GHS Classification (Derived)

Based on the functional group chemistry of

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).[3]

-

Skin Corrosion/Irritation: Category 2.

-

Eye Damage/Irritation: Category 2A.[4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).

Mechanism of Toxicity: The Cyanide Lability

The toxicity of 2-(Methylamino)propanenitrile hydrochloride is not merely due to the intact molecule but its potential to dissociate.

-

In Vivo: Metabolic oxidation (via cytochrome P450) or hydrolysis can liberate the cyanide ion (

), which inhibits cytochrome c oxidase, halting cellular respiration. -

In Vitro (Acid Contact): Contact with strong acids drives the equilibrium toward the release of volatile HCN gas.

Expert Insight: The hydrochloride salt form suppresses the volatility of the free amine, reducing vapor inhalation risks under ambient conditions. However, moisture absorption (hygroscopicity) can lead to partial hydrolysis and slow release of toxic vapors over time.

Part 3: Engineering Controls & Handling Protocols

Containment Strategy

-

Primary Barrier: All handling of the solid must occur within a certified Chemical Fume Hood or Powder Containment Hood operating at a face velocity of 80–100 fpm.

-

Glove Permeation: Standard nitrile gloves provide incidental splash protection. For prolonged handling or solution preparation, use double-gloving (Nitrile over Laminate/PE) to prevent permeation of the organic cation.

Storage Logic[8]

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis from atmospheric moisture.

-

Segregation: Strictly segregate from acids (prevents HCN generation) and oxidizers (prevents exothermic runaway).

Visualizing the Exposure Response

The following diagram outlines the decision logic for exposure incidents, prioritizing the neutralization of potential cyanide effects.

Figure 1: Decision matrix for emergency response. Note the critical step of informing medical personnel about the specific chemical class (aminonitrile) to guide antidote selection.

Part 4: Experimental Workflow & Waste Disposal

Safe Hydrolysis Protocol (The "Kill" Step)

When using this reagent in synthesis (e.g., hydrolysis to the amino acid), the generation of byproduct ammonium chloride and potential free cyanide must be managed.

Self-Validating Neutralization System: Before disposal, any waste stream containing this compound must be chemically treated to destroy the nitrile group.

-

Preparation: Collect aqueous waste in a dedicated carboy in the fume hood.

-

pH Adjustment: Adjust pH to >10 using Sodium Hydroxide (NaOH). Reason: Cyanide is volatile as HCN at acidic pH; keeping it basic traps it as

. -

Oxidation: Slowly add Sodium Hypochlorite (Bleach) or Hydrogen Peroxide.

-

Reaction:

-

Verification: Use starch-iodide paper to confirm excess oxidant (paper turns blue/black).

-

-

Disposal: Allow to stand for 24 hours before neutralizing pH to 7 and disposing as chemical waste.

Synthesis Workflow Diagram

The following workflow illustrates the safe usage of 2-(Methylamino)propanenitrile HCl in a typical Strecker-type modification or hydrolysis, highlighting critical control points (CCP).

Figure 2: Operational workflow emphasizing the necessity of a caustic scrubber during the acidic hydrolysis phase to capture evolved HCN.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93083, 2-(Methylamino)propanenitrile. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Cyanide Exposure and Control. Retrieved from [Link]

Sources

- 1. 856812-41-4 | 2-(Methylamino)propanenitrile hydrochloride | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]

- 2. 856812-41-4| 2-(Methylamino)propanenitrile hydrochloride| Ambeed [ambeed.com]

- 3. 2-(Methylamino)propanenitrile | C4H8N2 | CID 93083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. airgas.com [airgas.com]

Aminonitriles: Dual-Hazard Toxicity Profiling and Safe Handling Protocols in Drug Discovery

Executive Summary

Aminonitriles serve as critical intermediates in organic synthesis—most notably in the Strecker synthesis of amino acids—and as pharmacophores in protease inhibitors (e.g., cathepsin K inhibitors).[1] However, they present a bifurcated toxicity profile that often confuses researchers. While

This technical guide synthesizes the handling requirements for both subclasses, establishing a self-validating safety protocol for drug discovery workflows.

Part 1: The Dual-Hazard Landscape

To handle aminonitriles safely, one must first classify the specific compound, as the physiological hazards differ radically based on the position of the amino group relative to the nitrile.

| Feature | ||

| General Structure | ||

| Primary Hazard | Acute Cyanide Poisoning | Chronic Lathyrism / Connective Tissue Damage |

| Mechanism | Spontaneous/Enzymatic release of HCN (Reversion). | Irreversible inhibition of Lysyl Oxidase (LOX).[2][3][4] |

| Stability | Thermodynamically unstable; prone to retro-Strecker reaction. | Relatively stable; does not readily release HCN. |

| Target Organ | Mitochondria (Systemic Asphyxiation). | Aorta, Bones, Skin (Collagen/Elastin). |

| Antidote | Cyanide Antidote Kit (Hydroxocobalamin/Nitrites). | None (Supportive care; stop exposure). |

Part 2: Mechanisms of Action

-Aminonitriles: The Retro-Strecker Equilibrium

The primary danger of

Once released, HCN inhibits Cytochrome c Oxidase (Complex IV) in the mitochondrial electron transport chain, halting aerobic respiration and causing histotoxic hypoxia.

-Aminonitriles: Suicide Inhibition of Lysyl Oxidase

-aminopropionitrile (BAPN) acts as a mechanism-based "suicide" inhibitor of Lysyl Oxidase (LOX).[2] LOX is responsible for the oxidative deamination of lysine residues in collagen and elastin precursors, a step required for cross-linking.[3][4]-

Mechanism: BAPN binds to the active site of LOX. The enzyme attempts to oxidize BAPN, leading to a covalent bond between the inhibitor and the enzyme's cofactor (LTQ), permanently disabling the enzyme.

-

Result: Loss of tensile strength in tissues, leading to aortic dissection, skeletal deformities (osteolathyrism), and skin laxity.

Visualization: Toxicity Pathways

The following diagram illustrates the divergent toxicity pathways of these two subclasses.

Caption: Divergent toxicity pathways:

Part 3: Handling Protocols & Engineering Controls

Engineering Controls

-

Ventilation: All manipulations must occur within a certified chemical fume hood operating at face velocities >100 fpm.

-

Sensors: Personal HCN monitors are mandatory when handling >5 mmol of

-aminonitriles. -

Shielding: Use blast shields during the concentration of

-aminonitriles, as thermal instability can trigger rapid decomposition and gas evolution.

Personal Protective Equipment (PPE) Selection

Standard nitrile gloves are insufficient for prolonged contact with aminonitriles in organic solvents (e.g., DCM, Chloroform), which facilitate skin permeation.

-

Primary Layer: Silver Shield® (Laminate) or Butyl Rubber (for high resistance to permeation).

-

Secondary Layer: Standard Nitrile (for dexterity and outer contamination control).

-

Respiratory: If work outside a hood is unavoidable (e.g., transport), a full-face respirator with a Type B (Inorganic Gas/Cyanide) + P100 cartridge is required.

Experimental Protocol: Safe Workup of Strecker Reactions

The most hazardous phase is the workup, where pH changes can trigger HCN release.

Objective: Isolate

Step-by-Step Methodology:

-

Quenching (The "Acid Lock"):

-

Do NOT quench with strong base. Basic conditions accelerate the Retro-Strecker reaction.

-

Action: Cool reaction to 0°C. Quench carefully with saturated aqueous

or dilute HCl to maintain pH < 7. This protonates the amine, stabilizing the molecule as the ammonium salt.

-

-

Cyanide Destruction (The "Scrub"):

-

Before extraction, treat the aqueous phase with Ferrous Sulfate (

) or commercial bleach (sodium hypochlorite) only if the product is stable to oxidation. -

Preferred Method: Wash organic layer with

solution to complex free cyanide into stable ferrocyanide

-

-

Extraction & Drying:

-

Extract rapidly with cold Ethyl Acetate or Ether.

-

Dry over

(avoid -

Critical: Do not rotary evaporate to dryness if heating >30°C is required. Store as a concentrated solution or convert immediately to the HCl salt.

-

Visualization: Safe Handling Decision Tree

Caption: Decision tree for aminonitrile workup. Note the critical pH control step for

Part 4: Emergency Response

Medical Management

-

Inhalation/Exposure:

-

Immediately remove victim to fresh air.

-

Alert: If the victim has collapsed, assume Cyanide Toxicity if an

-aminonitrile was involved.

-

-

Antidote Administration (Medical Professionals Only):

-

Hydroxocobalamin (Cyanokit): Preferred first-line agent. Binds cyanide to form Vitamin B12 (cyanocobalamin).

-

Sodium Nitrite/Thiosulfate: Alternative, but nitrite induces methemoglobinemia, which can be risky if diagnosis is uncertain.

-

Spill Cleanup[6]

-

Evacuate: Clear the area immediately.

-

PPE: Don full SCBA (Self-Contained Breathing Apparatus) if the spill is significant (>100mL) or outside a hood.

-

Neutralization:

-

Cover spill with a 1:1 mixture of Sodium Hypochlorite (Bleach) and water.

-

Warning: This reaction is exothermic and releases chlorine gas. Ensure ventilation.

-

Allow to sit for 30 minutes to oxidize

to cyanate (

-

Part 5: Waste Management

Do not dispose of aminonitriles in general organic waste streams, as acidic waste from other sources can trigger HCN release in the central drum.

-

Segregation: Establish a dedicated "Cyanide/Nitrile" waste stream.

-

Pre-Treatment:

-

Treat aqueous waste with bleach (pH > 10) to oxidize free cyanide.

-

Test with starch-iodide paper (should turn blue, indicating excess oxidant) and cyanide test strips (should be negative) before disposal.

-

-

Labeling: Clearly label as "TOXIC - POTENTIAL HCN LIBERATOR."

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5][6][7]

-

[Link]

-

-

Centers for Disease Control and Prevention (CDC). (2011). NIOSH Pocket Guide to Chemical Hazards: Cyanides.

-

[Link]

-

-

Mowry, D. T. (1948). The Preparation of Nitriles.[1][6][8][9][10][11][12] Chemical Reviews, 42(2), 189–283. (Foundational text on nitrile synthesis and stability).

-

[Link]

-

-

Tang, S. S., Trackman, P. C., & Kagan, H. M. (1983). Reaction of aortic lysyl oxidase with beta-aminopropionitrile. Journal of Biological Chemistry, 258(7), 4331–4338.

-

[Link]

-

-

BenchChem. (2025).[1] Preventing degradation of aminonitriles during workup and purification.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. probiologists.com [probiologists.com]

- 5. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - National Research Council, Division on Engineering and Physical Sciences, Commission on Physical Sciences, Mathematics, and Applications, Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories - Google Books [books.google.me]

- 6. orgsyn.org [orgsyn.org]

- 7. chemistry.unm.edu [chemistry.unm.edu]

- 8. rsc.org [rsc.org]

- 9. WO1992012121A1 - Process for the preparation of aminonitriles - Google Patents [patents.google.com]

- 10. Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. mdpi.com [mdpi.com]

Synthesis and Isolation of 2-(Methylamino)propanenitrile Hydrochloride: A Technical Guide

Executive Summary

2-(Methylamino)propanenitrile hydrochloride (CAS: 856812-41-4) is a highly versatile

Mechanistic Rationale & Chemical Kinetics

The synthesis of

-

Iminium Ion Formation: The reaction initiates with the nucleophilic addition of methylamine to acetaldehyde. Utilizing methylamine hydrochloride rather than the free amine is a critical optimization; it acts as an in-situ acid catalyst, providing the necessary protons to facilitate the dehydration of the hemiaminal intermediate into a highly electrophilic iminium ion (4[4]).

-

Nucleophilic Cyanation: The cyanide ion (

) attacks the iminium carbon to yield the -

Hydrochloride Salt Formation: The nitrile group (-C≡N) is highly susceptible to hydrolysis, forming amides or carboxylic acids in the presence of water and strong acids. Therefore, the conversion of the free base to the hydrochloride salt must be performed under rigorously anhydrous conditions.

Mechanistic pathway of 2-(Methylamino)propanenitrile HCl via the Strecker synthesis.

Quantitative Data: Cyanide Source Analytics

Selecting the appropriate cyanide source dictates the reaction's safety profile, yield, and required purification steps. Modern green chemistry approaches often substitute highly toxic alkali cyanides with safer alternatives (6[6]).

| Cyanide Source | Typical Yield (%) | Reaction Time (h) | Toxicity / Handling Profile | Mechanistic & Protocol Notes |

| NaCN / KCN | 75 - 85% | 2 - 4 | Extremely High (Requires rigorous safety) | Aqueous conditions; requires strict pH control to prevent lethal HCN gas evolution. |

| TMSCN | 88 - 95% | 1 - 2 | High (Moisture sensitive) | Used in non-aqueous, catalytic conditions (e.g., Indium catalysis) for higher purity[6]. |

| Acetone Cyanohydrin | 60 - 70% | 4 - 6 | High | Acts as a cyanide transfer agent; avoids free cyanide salts but requires elevated heating. |

Experimental Protocol: Step-by-Step Methodology

Caution: This protocol utilizes highly toxic cyanides and volatile, flammable acetaldehyde. All procedures MUST be conducted in a strictly controlled fume hood with appropriate PPE and cyanide antidotes readily available.

Phase 1: Synthesis of the Free Base

-

Reagent Preparation: Dissolve 1.0 molar equivalent of methylamine hydrochloride in a minimal volume of distilled water. Cool the solution to 0°C in an ice-brine bath.

-

Carbonyl Addition: Slowly add 1.05 equivalents of acetaldehyde dropwise to the cold amine solution.

-

Causality Insight: Acetaldehyde is highly volatile (BP 20.2°C). Dropwise addition at 0°C prevents evaporative loss and controls the exothermic hemiaminal formation, preventing polymerization side-reactions.

-

-

Cyanation: Prepare a solution of 1.0 equivalent of NaCN in water. Add this dropwise to the reaction mixture, maintaining the internal temperature strictly below 10°C.

-

Causality Insight: Strict temperature control prevents the thermal degradation of the iminium intermediate and suppresses competitive aldol condensation of acetaldehyde.

-

-

Maturation: Stir the mixture for 3 to 4 hours at room temperature to allow the dynamic equilibrium to shift fully toward the

-aminonitrile product.

Phase 2: Extraction and Salt Formation

-

Extraction: Extract the aqueous mixture with three portions of cold diethyl ether or dichloromethane.

-

Causality Insight: The free base is moderately soluble in water; multiple extractions ensure maximum recovery. Rapid extraction minimizes the time the free base spends in the aqueous alkaline environment, reducing reversion.

-

-

Drying: Dry the combined organic layers over anhydrous sodium sulfate (

) for 30 minutes, then filter.-

Validation Checkpoint: The organic layer must be perfectly clear. Complete removal of water is critical before the next step to prevent acid-catalyzed nitrile hydrolysis.

-

-

Precipitation: Cool the dried organic filtrate to 0°C. Slowly bubble anhydrous HCl gas through the solution (Alternatively, add a stoichiometric amount of 4M HCl in anhydrous dioxane).

-

Validation Checkpoint: The immediate formation of a white crystalline precipitate confirms successful hydrochlorination without nitrile degradation.

-

-

Isolation: Filter the precipitate under a nitrogen atmosphere, wash with cold anhydrous ether, and dry in vacuo to yield the final 2-(methylamino)propanenitrile hydrochloride.

Experimental workflow for the synthesis and isolation of 2-(Methylamino)propanenitrile HCl.

References

-

Title: C4H8N2 - Molecular Formula - MOLBASE. Source: molbase.com. URL: [Link][2]

-

Title: Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Source: frontiersin.org. URL: [Link][5]

-

Title: Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Source: nih.gov. URL: [Link][3]

-

Title: A truly green synthesis of a-aminonitriles via Strecker reaction. Source: utrgv.edu. URL: [Link][6]

-

Title: M. North The traditional Strecker reaction. Source: thieme-connect.de. URL: [Link][4]

Sources

- 1. Page loading... [guidechem.com]

- 2. molbase.com [molbase.com]

- 3. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]

- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

pKa Values and Dissociation Constants of 2-(Methylamino)propanenitrile HCl: A Comprehensive Technical Guide

Executive Summary

In the landscape of synthetic organic chemistry and drug development,

This whitepaper provides an in-depth analysis of the thermodynamic properties of 2-(Methylamino)propanenitrile HCl, detailing the structural causality behind its low basicity, and outlines self-validating experimental protocols for precise

Structural Causality and Electronic Effects

To understand the

Standard secondary alkylamines (e.g., N-methylisopropylamine) typically exhibit

When 2-(methylamino)propanenitrile HCl is dissolved in water, it fully dissociates into chloride ions and the protonated

Figure 1: Acid-base equilibrium of 2-(Methylamino)propanenitrile highlighting protonation states.

Quantitative Thermodynamic Data

Direct empirical literature on the exact

The baseline

Table 1: Comparative and Dissociation Constants ( ) at 25°C

| Compound Name | Chemical Structure | Dissociation Constant ( | Electronic Modifiers vs Baseline | |

| Aminoacetonitrile | 5.34 | Baseline (-I effect of -CN) | ||

| 2-Aminopropanenitrile | 5.90 | +I effect from | ||

| 2-Aminobutanenitrile | 5.92 | +I effect from | ||

| 2-(Methylamino)propanenitrile | ~5.95 | +I effect from N-methyl & |

Note: The dissociation constant

Self-Validating Experimental Protocols for Determination

To empirically verify the

Therefore, a Self-Validating

Protocol: -NMR Titration Workflow

Reagents Required:

-

2-(Methylamino)propanenitrile HCl (High purity, >98%)

-

Deuterium Oxide (

) and HPLC-grade -

0.1 M NaOD in

and 0.1 M DCl in -

TSP (Trimethylsilylpropanoic acid) as an internal NMR reference.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 10 mM of 2-(methylamino)propanenitrile HCl in a 9:1 mixture of

. Add 1 mM TSP as an internal standard. The initial pH will be inherently acidic (pH < 4) due to the HCl salt. -

Baseline Acquisition: Acquire a baseline 1D

-NMR spectrum. Identify the N-methyl doublet (typically around -

Iterative Titration: Carefully adjust the pH of the solution using 0.1 M NaOD. Measure the pH using a micro-pH electrode (record as pH*, accounting for the deuterium isotope effect where

). -

Spectral Acquisition & Validation: At 0.5 pH increments, acquire a new NMR spectrum.

-

Self-Validation Check: Inspect the region around

9.5 - 10.0 ppm for aldehyde peaks. If acetaldehyde peaks appear, retro-Strecker degradation has occurred, and the data point must be discarded.

-

-

Data Extraction: Plot the chemical shift (

) of the N-methyl protons against the calculated pH. The deprotonation of the amine will cause an upfield shift (shielding) of the adjacent protons. -

Non-Linear Regression: Fit the resulting sigmoidal curve to the modified Henderson-Hasselbalch equation:

The inflection point of this curve represents the exact

Figure 2: Self-validating 1H-NMR titration workflow for accurate pKa determination.

Implications for Drug Development and Synthesis

Understanding that the

-

Extraction and Isolation: Because the

is 5.95, the molecule exists predominantly (>95%) in its neutral, lipophilic free-base form at physiological pH (7.4). To extract this compound from an aqueous reaction mixture into an organic solvent (e.g., ethyl acetate), the aqueous layer must be buffered to pH 7.5 - 8.0. -

Storage Stability: The free base is a liquid at room temperature and is prone to polymerization and hydrolysis. Storing the compound as the hydrochloride salt (pH < 4) ensures the amine lone pair is protonated, rendering it non-nucleophilic and vastly extending the shelf life of the intermediate.

-

Downstream Reactivity: When utilizing this compound in a subsequent nucleophilic attack (e.g., forming a heterocycle), the reaction medium must be basic enough to deprotonate the salt, but carefully controlled to avoid exceeding pH 9, where base-catalyzed decomposition of the nitrile accelerates.

References

- ChemicalBook - AMINOACETONITRILE CAS#: 540-61-4 Physical and Chemical Properties.

- ChemicalBook - (S)-2-aminopropanenitrile | 95596-57-9.

- Benchchem - 2-Aminobutanenitrile | 40651-89-6 Chemical Structure and Identification.

A Guide to the Crystal Structure Analysis of 2-(Methylamino)propanenitrile Hydrochloride: A Methodological Whitepaper

This document provides a comprehensive technical guide on the determination and analysis of the single-crystal X-ray structure of 2-(Methylamino)propanenitrile hydrochloride. It is intended for researchers, scientists, and professionals in drug development who have an interest in the solid-state characterization of small organic molecules. This guide emphasizes the rationale behind experimental choices and the self-validating nature of a well-executed crystallographic study.

Introduction: The Significance of Solid-State Structure

The three-dimensional arrangement of atoms and molecules in a crystalline solid dictates many of its critical physicochemical properties, including solubility, stability, hygroscopicity, and bioavailability. For an active pharmaceutical ingredient (API) like 2-(Methylamino)propanenitrile hydrochloride, a precise understanding of its crystal structure is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating this atomic-level architecture, providing unambiguous proof of molecular structure, conformation, and intermolecular interactions.[1][2][3]

This guide will walk through the complete workflow for the crystal structure analysis of 2-(Methylamino)propanenitrile hydrochloride, from crystal growth to the final structural refinement and interpretation. While a public crystal structure for this specific compound is not available, this paper will serve as a detailed methodological blueprint, using a hypothetical data set for illustrative purposes.

Synthesis and Crystallization: The Foundation of a Quality Structure

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of 2-(Methylamino)propanenitrile Hydrochloride

The synthesis of the parent compound, 2-(methylamino)propanenitrile, can be achieved through various organic synthesis routes. The hydrochloride salt is then typically formed by treating a solution of the free base with hydrochloric acid.

The purity of the initial material is critical; impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a lower quality diffraction pattern.

Growing Diffraction-Quality Single Crystals

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be of an appropriate size (typically 0.1-0.3 mm in each dimension), possess well-defined faces, and be free of cracks and other defects. Several techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature. The choice of solvent is crucial and often determined empirically.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a second solvent (the "anti-solvent") in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

-

Cooling Crystallization: A saturated solution is slowly cooled, causing the solubility to decrease and crystals to form.

For 2-(Methylamino)propanenitrile hydrochloride, a polar protic solvent like ethanol or a mixture of ethanol and water would be a logical starting point, given the ionic nature of the salt.

Single-Crystal X-ray Diffraction: Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[2][4]

The Diffractometer and Data Collection Strategy

Modern diffractometers are equipped with a high-intensity X-ray source (often copper or molybdenum), a goniometer for precise crystal orientation, and a sensitive detector.[4] The crystal is maintained at a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.

The data collection process involves rotating the crystal through a series of angles while irradiating it with X-rays and recording the positions and intensities of the diffracted beams.

The experimental workflow for data collection is outlined below:

Caption: Workflow for Single-Crystal X-ray Diffraction.

Structure Solution and Refinement

The collected diffraction data is a set of reflection intensities that must be mathematically processed to reveal the underlying crystal structure.

From Diffraction Pattern to Electron Density Map

The intensities of the diffracted X-rays are used to calculate the structure factors, which are related to the distribution of electron density within the crystal. However, the phase information of the structure factors is lost during the experiment. This is the "phase problem" of crystallography.

Modern crystallographic software uses direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. The peaks in this map correspond to the positions of the atoms in the unit cell.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization process. This involves adjusting the atomic positions, thermal displacement parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the refinement is monitored using several metrics, most notably the R-factor (R1), which should ideally be below 5% for a well-determined small-molecule structure.

Hypothetical Crystal Structure Analysis of 2-(Methylamino)propanenitrile Hydrochloride

To illustrate the outcome of a successful crystal structure determination, we will consider a hypothetical dataset for 2-(Methylamino)propanenitrile hydrochloride.

Crystallographic Data

| Parameter | Value |

| Chemical Formula | C4H9ClN2 |

| Formula Weight | 120.58 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.541(2) Å |

| b | 10.234(3) Å |

| c | 7.987(2) Å |

| α | 90° |

| β | 101.34(1)° |

| γ | 90° |

| Volume | 683.5(3) ų |

| Z | 4 |

| Calculated Density | 1.172 g/cm³ |

| Absorption Coefficient | 0.53 mm⁻¹ |

| F(000) | 256 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Final R1 [I > 2σ(I)] | 0.035 |

| wR2 (all data) | 0.092 |

This is a hypothetical dataset for illustrative purposes.

Molecular Structure and Conformation

The refined structure would provide precise bond lengths and angles for the 2-(methylamino)propanenitrile cation. Key structural features to analyze would include:

-

The conformation of the methylamino and nitrile groups relative to the ethyl backbone.

-

The geometry around the chiral center.

-

Any significant deviations from standard bond lengths and angles that might indicate steric strain or unusual electronic effects.

Supramolecular Interactions and Crystal Packing

In the hydrochloride salt, the chloride anion will play a crucial role in the crystal packing through hydrogen bonding with the protonated amine. The analysis would focus on:

-

Hydrogen Bonding: The N-H...Cl hydrogen bonds would be the primary interaction organizing the ions in the crystal lattice. The geometry (donor-acceptor distance and angle) of these bonds would be carefully analyzed.

-

Other Interactions: Weaker C-H...N or C-H...Cl interactions might also be present, contributing to the overall stability of the crystal packing.

The logical relationship of the structural analysis is as follows:

Caption: From Data to Properties: The Logic of Structural Analysis.

Data Validation and Deposition

A crucial aspect of scientific integrity is the validation and public deposition of crystal structures. The final structural model is typically checked using software like PLATON to identify any potential issues with the refinement.

Upon completion and validation, the crystallographic data, including the structure factors and the refined model, should be deposited in a public database. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[5][6][7] This ensures that the data is preserved and accessible to the wider scientific community.

Conclusion

The single-crystal X-ray diffraction analysis of 2-(Methylamino)propanenitrile hydrochloride, as outlined in this guide, provides an unambiguous and high-resolution view of its solid-state structure. This detailed atomic-level information is invaluable for understanding its chemical behavior and for making informed decisions in the drug development process. The rigorous, self-validating workflow of SCXRD ensures the reliability and trustworthiness of the results, making it an indispensable tool in modern chemical and pharmaceutical research.[3]

References

-

Al-Qalaf, F., Abdelkhalik, M. M., Al-Enezi, A., & Al-Ajmi, J. R. (2008). STUDIES WITH FUNCTIONALLY SUBSTITUTED ENAMINES: SYNTHESIS OF 2-AROYL-3-DIMETHYLAMINO-2-PROPENENITRILE AND THEIR REACTIVITY TOWARD NITROGEN NUCLEOPHILES. HETEROCYCLES, 75(1), 145-158. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Methylamino)propanenitrile. PubChem. [Link]

-

Becker Medical Library. (n.d.). CCDC – Cambridge Structural Database. Washington University in St. Louis. [Link]

-

MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. [Link]

-

Science Education Resource Center at Carleton College. (2018). Single-crystal X-ray Diffraction. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

-

Wikipedia. (n.d.). Cambridge Structural Database. [Link]

-

National Center for Biotechnology Information. (n.d.). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. PMC. [Link]

-

PubChemLite. (n.d.). 2-methyl-3-(methylamino)propanenitrile (C5H10N2). [Link]

-

Inxight Drugs. (n.d.). 2-(Dimethylamino)propanenitrile. [Link]

-

Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. [Link]

-

Improved Pharma. (2025). Single Crystal X-Ray Structure Determination. [Link]

Sources

- 1. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction [mdpi.com]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. improvedpharma.com [improvedpharma.com]

- 5. CCDC – Cambridge Structural Database – Becker Medical Library [becker.wustl.edu]

- 6. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 7. CSD - Cambridge Structural Database - Maastricht University Library [library.maastrichtuniversity.nl]

Methodological & Application

synthesis of N-methylalanine using 2-(Methylamino)propanenitrile hydrochloride

Application Note: Scalable Synthesis of N-Methyl-DL-Alanine via Acid Hydrolysis of 2-(Methylamino)propanenitrile Hydrochloride

Abstract & Strategic Context

N-Methyl-L-alanine and its racemic counterpart, N-Methyl-DL-alanine, are critical non-proteinogenic amino acid building blocks in drug discovery. They are extensively used to synthesize peptidomimetics —modified peptides designed to resist proteolytic degradation and improve membrane permeability (e.g., Cyclosporine).

This Application Note details the robust chemical synthesis of N-Methyl-DL-alanine via the acid-catalyzed hydrolysis of 2-(Methylamino)propanenitrile hydrochloride . This precursor, effectively a "Strecker adduct," allows for a direct, one-pot conversion to the amino acid. Unlike reductive amination methods that require expensive catalysts (Pd/C) and hydrogen handling, this hydrolytic protocol relies on standard wet chemistry, making it highly scalable and cost-effective for early-stage development.

Scientific Principles & Mechanism

The transformation follows the classical Strecker Synthesis workup , where an

The Mechanism:

-

Protonation: The nitrile nitrogen is protonated by strong acid (HCl), increasing the electrophilicity of the nitrile carbon.

-

Hydration: Water attacks the nitrile carbon to form an intermediate imidate, which tautomerizes to an amide (

-amino amide). -

Hydrolysis: The amide bond is further hydrolyzed under acidic reflux to release ammonia (as

) and the free carboxylic acid.

Stereochemical Note: Acidic hydrolysis is generally preferred over basic hydrolysis for amino nitriles to minimize racemization; however, starting from a racemic nitrile (DL) yields a racemic product. Enantiopure synthesis requires chiral resolution or asymmetric Strecker catalysts.

Figure 1: Mechanistic pathway of nitrile hydrolysis to carboxylic acid.

Materials & Equipment

| Reagent / Material | Grade | Role |

| 2-(Methylamino)propanenitrile HCl | >98% | Starting Precursor (CAS: 50846-36-1) |

| Hydrochloric Acid (HCl) | 37% (12M) | Hydrolysis Catalyst & Solvent |

| Dowex 50W-X8 (H+ form) | 20-50 mesh | Ion Exchange Resin (Purification) |

| Ammonium Hydroxide (NH4OH) | 2M | Eluent for Ion Exchange |

| Methanol / Diethyl Ether | ACS Reagent | Crystallization Solvents |

Equipment:

-

Round-bottom flask (RBF) with reflux condenser.

-

Heating mantle with temperature controller.

-

Rotary evaporator (Rotovap).

-

Glass chromatography column (for ion exchange).

Experimental Protocol

Step 1: Hydrolysis Reaction

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 10.0 g (83 mmol) of 2-(Methylamino)propanenitrile hydrochloride.

-

Acid Addition: Carefully add 60 mL of concentrated HCl (12M) .

-

Expert Insight: A large excess of acid is required not just for catalysis, but to ensure the amine remains protonated (preventing side reactions) and to drive the equilibrium toward the acid by trapping ammonia as

.

-

-

Reflux: Heat the mixture to reflux (approx. 100°C internal temp) for 4 to 6 hours .

-

Checkpoint: The solution should remain clear or turn slightly pale yellow.[1] A dark brown color indicates thermal decomposition (tarring); ensure the mantle is not overheating the flask walls.

-

Step 2: Isolation of Crude HCl Salt

-

Concentration: Cool the reaction mixture to room temperature. Transfer to a rotary evaporator.

-

Evaporation: Evaporate to dryness under reduced pressure (water bath < 50°C).

Step 3: Purification (Desalting)

To obtain the pure zwitterionic amino acid (Free Base), Ion Exchange is superior to simple crystallization due to the solubility of

-

Resin Preparation: Pack a glass column with 50 g of Dowex 50W-X8 resin. Wash with water until eluent is neutral.

-

Loading: Dissolve the crude residue from Step 2 in the minimum amount of deionized water (~20 mL) and load it onto the column.

-

Washing: Elute with 300 mL of distilled water .

-

Mechanism:[5] The amino acid and ammonium ions bind to the resin. Washing removes any non-ionic impurities.

-

-

Elution: Elute the product using 2M

(Ammonium Hydroxide). Collect fractions (approx. 20 mL each). -

Detection: Spot fractions on a TLC plate (Silica). Spray with Ninhydrin and heat. N-methyl amino acids typically stain reddish-purple (distinct from the blue/purple of primary amines).

-

Isolation: Combine product-containing fractions and evaporate to dryness to remove water and excess ammonia.

Step 4: Final Crystallization

-

Dissolve the residue in a minimum volume of hot Methanol .

-

Add Diethyl Ether dropwise until turbidity is observed.

-

Cool to 4°C overnight. Filter the white crystals and dry under vacuum.

Figure 2: Operational workflow for the synthesis and purification.

Process Control & Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these standard metrics.

A. Melting Point Analysis

-

N-Methyl-DL-Alanine (Zwitterion): Decomposes at 315–317°C [1].[3]

-

N-Methyl-DL-Alanine Hydrochloride: Decomposes at 148–150°C (if ion exchange is skipped).

-

Validation: If MP is <200°C and you aimed for the zwitterion, you likely still have the HCl salt or significant

contamination.

B. NMR Spectroscopy (D2O)

The absence of the nitrile carbon signal in

| Nucleus | Assignment | Chemical Shift ( | Multiplicity |

| 1H | 1.45 - 1.50 | Doublet | |

| 1H | N-Methyl ( | 2.65 - 2.70 | Singlet |

| 1H | 3.55 - 3.65 | Quartet | |

| 13C | Carbonyl ( | ~175.0 | Singlet |

C. Troubleshooting Table

| Observation | Root Cause | Corrective Action |